molecular formula C10H12FNO B2702148 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1046816-59-4

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2702148
CAS No.: 1046816-59-4
M. Wt: 181.21
InChI Key: OZRCKTSWTVIWPT-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1566907-84-3 . It has a molecular weight of 181.21 and is typically in liquid form .


Physical and Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Crystal Engineering and Material Science

Organic fluorine, such as in fluorinated isoquinolines, is utilized as a crystal engineering tool due to its unique intermolecular interactions. The study by Choudhury et al. (2006) on the crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with different fluoro substitutions reveals how fluorine influences packing features through various interactions, including C–F⋯F, C–H⋯F, and C–H⋯O in the crystal lattice. This understanding is crucial for designing materials with desired properties (Choudhury & Row, 2006).

Biomedical Analysis

Fluorinated isoquinolines also find applications in biomedical analysis. Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence in a wide pH range of aqueous media. This characteristic makes it an excellent candidate for use as a fluorescent labeling reagent in the detection of carboxylic acids, demonstrating the compound's utility in sensitive and versatile analytical methodologies (Hirano et al., 2004).

Antitumor Activity

In the realm of pharmaceutical research, compounds with a 7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their antitumor properties. Liu et al. (2015) designed and synthesized 7-fluoro (or 8-methoxy)-4-anilinoquinolines compounds, some of which exhibited superior antitumor activity against certain cancer cell lines compared to gefitinib, highlighting the potential of fluorinated isoquinolines in cancer therapy (Liu et al., 2015).

Antibacterial Agents

Isothiazoloquinolones with modifications at the 6-, 7-, and 8-positions, including methoxy and fluoro substituents, have shown enhanced antibacterial activities against multidrug-resistant strains. Wang et al. (2007) found that these structural modifications can significantly impact the efficacy and cytotoxicity of the compounds against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the role of fluorinated isoquinolines in the development of new antibacterial agents (Wang et al., 2007).

Safety and Hazards

The safety information for 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline indicates that it has a GHS07 pictogram and a signal word “Warning” according to its MSDS .

Properties

IUPAC Name

7-fluoro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRCKTSWTVIWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNCCC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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